

4-[(Dimethylamino)sulfonyl]benzoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-[(Dimethylamino)sulfonyl]benzoic acid
Cat. No.:	B072875

[Get Quote](#)

Technical Guide: 4-[(Dimethylamino)sulfonyl]benzoic Acid

CAS Number: 1206-37-7

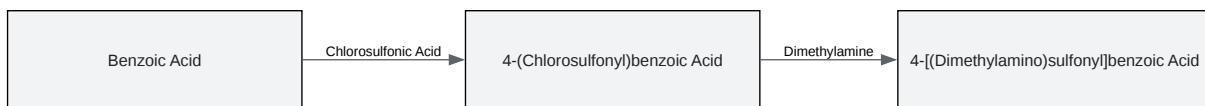
Synonyms: 4-(N,N-Dimethylsulfamoyl)benzoic acid, 4-(Dimethylsulfamoyl)benzoic acid, p-(Dimethylsulfamoyl)benzoic acid

Chemical Identity and Properties

This section provides a summary of the key chemical identifiers and physical properties of **4-[(Dimethylamino)sulfonyl]benzoic acid**.

Property	Value	Reference
CAS Number	1206-37-7	[1]
Molecular Formula	C ₉ H ₁₁ NO ₄ S	[1]
Molecular Weight	229.25 g/mol	[1]
IUPAC Name	4-(Dimethylsulfamoyl)benzoic acid	
Canonical SMILES	CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)O	
Appearance	Not specified in retrieved results	
Melting Point	Not specified in retrieved results	
Solubility	Not specified in retrieved results	

Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **4-[(Dimethylamino)sulfonyl]benzoic acid** (CAS 1206-37-7) was not explicitly found in the searched literature, a general synthetic methodology for analogous sulfamoyl-benzamide derivatives can be inferred. This typically involves a multi-step process starting from a substituted benzoic acid.

A plausible synthetic route, based on the synthesis of related compounds, is outlined below. This should be considered a general guideline and would require optimization for the specific synthesis of the title compound.

General Synthetic Pathway

The synthesis of **4-[(Dimethylamino)sulfonyl]benzoic acid** can be conceptualized as a two-step process:

- Chlorosulfonation of Benzoic Acid: Reaction of benzoic acid with a chlorosulfonating agent to introduce the sulfonyl chloride group at the para position.
- Amination: Subsequent reaction of the sulfonyl chloride intermediate with dimethylamine to form the final N,N-dimethylsulfamoyl product.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway for **4-[(Dimethylamino)sulfonyl]benzoic acid**.

Postulated Experimental Protocol

Step 1: Synthesis of 4-(Chlorosulfonyl)benzoic Acid

This step involves the electrophilic substitution of benzoic acid with a chlorosulfonating agent.

- Reagents:
 - Benzoic acid
 - Chlorosulfonic acid (excess)
 - Thionyl chloride (optional, to drive the reaction)
- Procedure (General):
 - To a reaction vessel equipped with a stirrer and under anhydrous conditions, slowly add benzoic acid to an excess of cooled chlorosulfonic acid.
 - The reaction mixture is then gently heated to facilitate the reaction. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

- Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.
- The crude 4-(chlorosulfonyl)benzoic acid is then filtered, washed with cold water, and dried. Further purification may be achieved by recrystallization.

Step 2: Synthesis of **4-[(Dimethylamino)sulfonyl]benzoic Acid**

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group by dimethylamine.

- Reagents:

- 4-(Chlorosulfonyl)benzoic acid
- Dimethylamine (aqueous solution or gas)
- A suitable base (e.g., sodium carbonate or triethylamine) to neutralize the HCl byproduct.
- An appropriate solvent (e.g., tetrahydrofuran, acetone, or water).

- Procedure (General):

- Dissolve 4-(chlorosulfonyl)benzoic acid in a suitable solvent.
- Cool the solution in an ice bath.
- Slowly add an aqueous solution of dimethylamine and a base to the cooled solution with vigorous stirring.
- Allow the reaction to proceed, monitoring its completion by TLC.
- Once the reaction is complete, the solvent is typically removed under reduced pressure.
- The residue is then acidified to precipitate the final product, **4-[(dimethylamino)sulfonyl]benzoic acid**.

- The product can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Biological Activity and Potential Applications

Direct experimental data on the biological activity, mechanism of action, or signaling pathways of **4-[(Dimethylamino)sulfonyl]benzoic acid** was not available in the searched literature.

However, the broader class of sulfonamide and benzoic acid derivatives has been extensively studied in drug discovery and development.

Related Compound Activity

- Probenecid: A well-known drug that is structurally related, featuring a dipropylamino group instead of a dimethylamino group, is used to treat gout and hyperuricemia.[\[2\]](#) Probenecid acts as a uricosuric agent by inhibiting the renal tubular reabsorption of uric acid.[\[2\]](#)
- Sulfamoyl-benzamides: Derivatives of sulfamoyl benzoic acid have been investigated as selective inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions like thrombosis, diabetes, and cancer. [\[3\]](#) For example, certain N-substituted sulfamoyl-benzamides have shown inhibitory activity against h-NTPDase1, -2, -3, and -8 with IC₅₀ values in the sub-micromolar to micromolar range.[\[3\]](#)
- cPLA2 α Inhibition: N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2 α (cPLA2 α), an enzyme involved in inflammatory processes.[\[2\]](#)

Given the structural similarities, it is plausible that **4-[(Dimethylamino)sulfonyl]benzoic acid** could be investigated for similar biological activities, such as the inhibition of enzymes like h-NTPDases or cPLA2 α . However, this would require dedicated experimental validation.

Postulated Mechanism of Action (Inferred from Related Compounds)

Based on the known mechanisms of related sulfonamide-containing drugs, potential mechanisms of action for **4-[(Dimethylamino)sulfonyl]benzoic acid** could involve competitive or non-competitive inhibition of specific enzymes. The sulfonamide moiety can interact with

active sites of enzymes, while the benzoic acid portion can influence solubility, cell permeability, and provide an additional point of interaction.

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of action for **4-[(Dimethylamino)sulfonyl]benzoic acid**.

Conclusion

4-[(Dimethylamino)sulfonyl]benzoic acid (CAS 1206-37-7) is a sulfonamide derivative of benzoic acid. While specific experimental protocols and biological data for this exact compound are not readily available in the public domain, its structural relationship to known bioactive molecules, such as probenecid and various enzyme inhibitors, suggests its potential as a scaffold in drug discovery. Further research is warranted to elucidate its synthetic details, physicochemical properties, and pharmacological profile to determine its potential therapeutic applications. Researchers interested in this compound would likely need to perform *de novo* synthesis and a full panel of biological assays to characterize its activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. d-nb.info [d-nb.info]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-[(Dimethylamino)sulfonyl]benzoic acid CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072875#4-dimethylamino-sulfonyl-benzoic-acid-cas-number-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com